molecular formula C8H15NO2 B3193969 3-(Cyclopentylamino)propanoic acid CAS No. 773108-12-6

3-(Cyclopentylamino)propanoic acid

Cat. No.: B3193969
CAS No.: 773108-12-6
M. Wt: 157.21 g/mol
InChI Key: MWKAFAOTXUBGKV-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)propanoic acid is a β-aminopropanoic acid derivative featuring a cyclopentyl group attached to the amino nitrogen. The cyclopentyl substituent likely enhances hydrophobicity, while the amino group may improve solubility and hydrogen-bonding capacity, making it a candidate for pharmaceutical or materials science applications . Notably, β-aminopropanoic acid derivatives are recognized for their synthetic versatility and pharmacological relevance, particularly in anticancer and antioxidant research .

Properties

IUPAC Name

3-(cyclopentylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)5-6-9-7-3-1-2-4-7/h7,9H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKAFAOTXUBGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired carboxylic acid . The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production methods for 3-(Cyclopentylamino)propanoic acid are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylamino)propanoic acid undergoes various chemical reactions typical of carboxylic acids and amines. These include:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Cyclopentylamino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of cyclopentyl substitution on amino acids and their derivatives.

    Medicine: Research into potential therapeutic applications, although no specific medical uses are currently documented.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action for 3-(Cyclopentylamino)propanoic acid is not well-documented. as a derivative of β-alanine, it may interact with similar molecular targets and pathways. β-Alanine is known to be involved in the synthesis of carnosine, which acts as a buffer in muscle tissues. The cyclopentyl substitution could potentially alter its interaction with enzymes and receptors .

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Cyclopentylamino)propanoic Acid and Analogs

Compound Name Molecular Formula CAS Number Substituent Features Key Applications/Properties References
3-Cyclopentylpropanoic acid C₈H₁₄O₂ 140-77-2 Cyclopentyl group, no amino substituent Organic synthesis intermediate
3-((4-Hydroxyphenyl)amino)propanoic acid C₉H₁₁NO₃ Not provided Aromatic amino, phenolic hydroxyl Anticancer, antioxidant research
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid C₉H₁₂N₂O₃S Not provided Sulfamoylphenyl substitution Synthetic intermediate, halogenation studies
3-(2-Thienyl)propanoic acid C₇H₈O₂S Not provided Thienyl aromatic ring Materials science, research applications
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid C₁₃H₁₄N₂O₄ 500026-39-1 Oxadiazole heterocycle Medicinal chemistry, enzyme inhibition

Pharmacological and Chemical Properties

Bioactivity

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit notable anticancer and antioxidant activities, attributed to their aromatic amino group and hydroxyl substitution, which enable radical scavenging and interaction with biological targets .
  • 3-Cyclopentylpropanoic acid lacks direct pharmacological data but serves as a hydrophobic intermediate in organic synthesis. Its amino analog, 3-(Cyclopentylamino)propanoic acid, could theoretically enhance bioactivity via hydrogen bonding or receptor interactions .

Reactivity and Stability

  • The sulfamoylphenyl-substituted analog () undergoes halogenation and hydrazone formation, highlighting the reactivity of its amino group. This contrasts with 3-Cyclopentylpropanoic acid, which lacks such functional versatility due to the absence of an amino substituent .
  • 3-(2-Thienyl)propanoic acid demonstrates stability in materials science applications, leveraging the thienyl group’s aromaticity for conjugation in polymers or catalysts .

Solubility and Lipophilicity

  • In contrast, amino-substituted derivatives like 3-((4-hydroxyphenyl)amino)propanoic acid exhibit improved solubility due to polar amino and hydroxyl groups .

Biological Activity

3-(Cyclopentylamino)propanoic acid is an organic compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopentyl group attached to an amino acid backbone, suggests various biological activities that merit exploration.

  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • IUPAC Name : 3-(cyclopentylamino)propanoic acid

The compound can be synthesized through several methods, including the reaction of cyclopentylamine with acrylonitrile followed by hydrolysis to yield the carboxylic acid.

The precise mechanism of action for 3-(Cyclopentylamino)propanoic acid is not well-documented; however, it is hypothesized to interact with biological targets similar to β-alanine, which is known for its role in synthesizing carnosine—a buffer in muscle tissues. The cyclopentyl substitution may influence its interactions with enzymes and receptors, potentially altering its biological effects.

Biological Activities

Research indicates that 3-(Cyclopentylamino)propanoic acid may exhibit several biological activities:

  • Antiproliferative Properties : Compounds related to this structure have shown potential in inhibiting cell proliferation, which is crucial for cancer research. The cyclopentyl substitution appears to enhance selectivity towards certain cancer cell lines .
  • Kinase Inhibition : Similar compounds have demonstrated activity against various kinases, suggesting that 3-(Cyclopentylamino)propanoic acid may also possess kinase inhibitory properties .

Antiproliferative Activity

A study evaluating the antiproliferative effects of cyclopentyl-substituted compounds found that those with a similar structure to 3-(Cyclopentylamino)propanoic acid displayed varying levels of effectiveness against non-small cell lung cancer (NSCLC) cell lines. Notably, compounds with cyclopentyl substitutions showed improved selectivity against mutant forms of epidermal growth factor receptor (EGFR), which is often implicated in cancer proliferation .

Kinase Selectivity

In a comparative analysis of various kinase inhibitors, compounds featuring cyclopentyl groups were noted for their enhanced selectivity towards mutant EGFR variants over wild-type forms. For instance, one derivative exhibited an impressive 61-fold selectivity towards the EGFR L858R/T790M mutation, highlighting the potential for targeted cancer therapies using derivatives of 3-(Cyclopentylamino)propanoic acid .

Comparative Analysis with Similar Compounds

Compound NameStructureAntiproliferative ActivityKinase Selectivity
3-(Cyclopentylamino)propanoic acid 3-(Cyclopentylamino)propanoic acidModerateHigh
β-Alanine β-AlanineLowN/A
3-Cyclopentylpropionic Acid 3-Cyclopentylpropionic AcidLowN/A

This table illustrates how the presence of the cyclopentyl group in 3-(Cyclopentylamino)propanoic acid enhances its biological activity compared to its simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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